molecular formula C13H23N3O B1483897 3-(tert-butyl)-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098019-34-0

3-(tert-butyl)-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol

Cat. No. B1483897
CAS RN: 2098019-34-0
M. Wt: 237.34 g/mol
InChI Key: MCWRITJZBDHQMS-UHFFFAOYSA-N
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Description

3-(tert-butyl)-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol, also known as t-butyl-piperidin-3-ylmethylpyrazol-5-ol, is a heterocyclic organic compound and a derivative of pyrazole. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. It has been studied for its potential applications in medicinal chemistry, biochemistry, and organic synthesis.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Crystal Structure : The synthesis of derivatives closely related to "3-(tert-butyl)-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol" involves reactions leading to compounds with pyrazole substituents and detailed crystallographic analysis to understand their molecular structure. The dihedral angles and hydrogen bonding patterns observed provide insight into the compound's stereochemistry and potential for further chemical modifications (Richter et al., 2009).

  • Intermediate Synthesis for Biologically Active Compounds : A specific synthesis route described the preparation of an intermediate that is crucial for the development of biologically active compounds, showcasing the compound's role in pharmaceutical research. The synthetic process emphasizes its importance in creating complex molecules with potential therapeutic applications (Kong et al., 2016).

Potential Applications

  • Catalysis and Material Science : Research involving pyrazole derivatives has also extended into the field of catalysis and material science. For instance, compounds incorporating pyrazole and pyridine moieties have been evaluated for their ability to catalyze oligomerization or polymerization reactions, demonstrating their utility in polymer production processes. Such studies highlight the compound's versatility and its potential in industrial applications (Obuah et al., 2014).

  • Fungicidal Activity : The synthesis of pyrazole derivatives has been explored for their fungicidal properties, indicating the compound's potential in agricultural applications. Such research underscores the role of these compounds in developing new pesticides that could help manage crop diseases more effectively (Mao et al., 2013).

properties

IUPAC Name

5-tert-butyl-2-(piperidin-3-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-13(2,3)11-7-12(17)16(15-11)9-10-5-4-6-14-8-10/h7,10,14-15H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWRITJZBDHQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butyl)-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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